8-propylquinolin-5-amine
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Overview
Description
8-Propylquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-propylquinolin-5-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the yield but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Propylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
8-Propylquinolin-5-amine has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents
Industry: The compound is used in the production of dyes, pigments, and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 8-propylquinolin-5-amine involves its interaction with various molecular targets. In medicinal applications, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. This inhibition leads to the disruption of cellular processes in pathogens, making it an effective antimicrobial and anticancer agent . The compound can also act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: A derivative with broad-ranging pharmacological potential.
Quinoxaline: An isomeric compound with applications in organic synthesis and pharmaceuticals
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and the development of novel compounds with improved biological activities .
Properties
CAS No. |
1863003-97-7 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.3 |
Purity |
95 |
Origin of Product |
United States |
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